(1-Methylisoquinolin-4-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a 1-methylisoquinoline moiety. This compound has garnered significant interest in organic chemistry due to its utility in various synthetic applications, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. Its unique structure imparts specific electronic and steric properties that enhance its reactivity and selectivity in chemical reactions .
The compound is classified under boronic acids, which are known for their role as versatile reagents in organic synthesis. The International Union of Pure and Applied Chemistry (IUPAC) name for (1-Methylisoquinolin-4-yl)boronic acid is consistent with its molecular structure, which includes a methyl group on the isoquinoline ring and a boronic acid group. The compound's CAS number is 2891848-22-7, and its molecular formula is C10H10BNO2 with a molecular weight of 187.00 g/mol .
The synthesis of (1-Methylisoquinolin-4-yl)boronic acid typically involves borylation of 1-methylisoquinoline. One prevalent method is the iridium-catalyzed borylation of arenes, which can be followed by oxidative cleavage of the resulting boronate esters. This method allows for the selective introduction of the boronic acid group into the isoquinoline framework, facilitating further functionalization .
In laboratory settings, the synthesis can be optimized by adjusting various parameters such as solvent choice, reaction temperature, and catalyst loading. For instance, using continuous flow reactors can enhance scalability and efficiency, while automated systems may facilitate better control over reaction conditions .
The molecular structure of (1-Methylisoquinolin-4-yl)boronic acid can be represented using various chemical notation systems:
The structure features a boron atom bonded to both a hydroxyl group and a carbon atom from the isoquinoline ring, which contributes to its reactivity in various chemical transformations.
(1-Methylisoquinolin-4-yl)boronic acid participates in several important chemical reactions:
The efficiency of these reactions often depends on the choice of catalyst, reaction conditions, and substrate compatibility. For example, using electron-poor aryl halides typically results in faster reaction rates compared to electron-rich counterparts.
The mechanism of action for (1-Methylisoquinolin-4-yl)boronic acid primarily revolves around its ability to form boronate esters during chemical reactions. In Suzuki–Miyaura coupling, the boronate ester undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. This process is crucial for constructing complex organic molecules efficiently .
The physical characteristics of (1-Methylisoquinolin-4-yl)boronic acid include:
Key chemical properties include:
These properties make it suitable for various synthetic applications in organic chemistry .
(1-Methylisoquinolin-4-yl)boronic acid has diverse applications across multiple scientific domains:
(1-Methylisoquinolin-4-yl)boronic acid serves as a pivotal building block in Suzuki-Miyaura cross-couplings, enabling the construction of biaryl and heterobiaryl architectures essential to pharmaceutical development. The reaction typically employs palladium catalysts (e.g., PdCl₂(dppf), Pd(PPh₃)₄) under anhydrous conditions in solvents like DMF or THF at 80-100°C [1] [9]. Key advantages include its compatibility with diverse electrophiles, including aryl chlorides, bromides, and iodides, as demonstrated in the synthesis of PDE4 modulators where dibromide intermediates underwent sequential couplings at 70-93% yield [9].
However, significant limitations persist:
Table 1: Suzuki-Miyaura Coupling Performance with (1-Methylisoquinolin-4-yl)boronic Acid
Electrophile | Catalyst System | Temperature (°C) | Yield (%) | Key Limitation |
---|---|---|---|---|
4-Bromoanisole | Pd(PPh₃)₄/K₂CO₃ | 80 | 92 | None observed |
2-Chloronitrobenzene | Pd(OAc)₂/XPhos/K₃PO₄ | 100 | 78 | Steric hindrance |
3-Iodopyridine | PdCl₂(dppf)/Cs₂CO₃ | 90 | 85 | Protodeboronation (5-8% side product) |
2-Bromothiophene | Pd₂(dba)₃/SPhos/KOH | 70 | 65 | Competitive homocoupling |
Copper-mediated Chan-Lam couplings provide efficient C–N bond formation without requiring prefunctionalized halides. (1-Methylisoquinolin-4-yl)boronic acid couples with aryl amines under aerobic conditions using Cu(OAc)₂ catalysts (2-10 mol%) and pyridine bases in dichloromethane at ambient temperature [5]. This methodology enables rapid diversification to pharmacologically relevant derivatives:
Notably, N1-methylation prevents undesired N-coordination of copper to the isoquinoline core, a common issue in analogous unmethylated systems. Oxidative byproducts remain a limitation, particularly with oxygen-sensitive amines.
Iridium complexes (e.g., [Ir(OMe)(COD)]₂) paired with bidentate ligands (dtbpy, bipy) enable C–H borylation at the C4 position of 1-methylisoquinoline with exceptional regioselectivity (>20:1 C4:C3). The mechanism involves:
Critical parameters include:
Table 2: Iridium-Catalyzed Borylation Conditions and Outcomes
Catalyst System | Ligand | Solvent | Time (h) | C4:C3 Selectivity | Yield (%) |
---|---|---|---|---|---|
[Ir(OMe)(COD)]₂ (5 mol%) | dtbpy (6 mol%) | Toluene | 12 | >20:1 | 88 |
Ir(acac)₃ (3 mol%) | 4,4′-dF-bipy | Dioxane | 6 | 15:1 | 79 |
[IrCl(COE)₂]₂ (4 mol%) | bipy | Cyclooctane | 8 | >20:1 | 92 |
Directed ortho-metalation (DoM) strategies circumvent C–H activation limitations via stannane/silane intermediates:
This sequence proves indispensable for substrates incompatible with iridium catalysis (e.g., halogen-containing isoquinolines), though toxicity concerns (stannanes) and functional group tolerance (strong bases) necessitate careful optimization.
Continuous flow reactors overcome safety and scalability challenges inherent in bromine-lithium exchange for generating (1-methylisoquinolin-4-yl)boronic acid. Key implementations include:
This approach reduces organolithium accumulation by >95% versus batch methods, enabling kilogram-scale production of pharmaceutical intermediates with <50 ppm residual lithium [6] [8].
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9